Metochalcone

Description

Properties

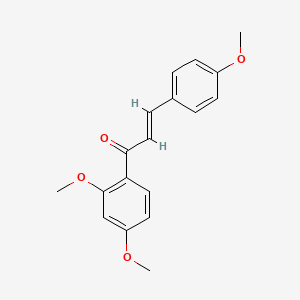

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046152 | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metochalcone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metochalcone, a derivative of chalcone, has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying metochalcone's action in cancer cells. It delves into its impact on key cellular processes including proliferation, cell cycle progression, apoptosis, and the induction of cellular senescence. A primary focus is placed on the modulation of the JAK2/STAT3 signaling pathway, a critical regulator of tumorigenesis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their diverse pharmacological activities, including anti-cancer properties.[1] Metochalcone (2',4',4-trihydroxychalcone) is a specific chalcone that has been the subject of increasing interest due to its potent anti-proliferative and pro-senescent effects in various cancer models.[2] Understanding the precise mechanism of action is crucial for its potential translation into clinical applications. This guide aims to provide a detailed technical overview of the current knowledge regarding metochalcone's anti-cancer mechanisms.

Core Mechanisms of Action

Metochalcone exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Inhibiting Cell Proliferation: Metochalcone has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner.[2][3]

-

Inducing Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, predominantly in the S-phase, thereby preventing cancer cell division.[2][3]

-

Promoting Apoptosis: While a significant part of its action is through senescence, metochalcone and other chalcones have also been shown to induce programmed cell death or apoptosis in cancer cells.[4][5]

-

Inducing Cellular Senescence and the Senescence-Associated Secretory Phenotype (SASP): A key mechanism of metochalcone is the induction of a permanent state of cell cycle arrest known as cellular senescence. This is accompanied by the secretion of a specific set of pro-inflammatory cytokines and other factors, termed the Senescence-Associated Secretory Phenotype (SASP).[2][3][6]

-

Inhibiting Cancer Cell Migration and Invasion: Metochalcone has demonstrated the ability to suppress the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.[2]

Key Signaling Pathways Modulated by Metochalcone

The anti-cancer effects of metochalcone are orchestrated through the modulation of several critical intracellular signaling pathways.

The JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a central regulator of cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.[2] Metochalcone has been identified as a potent inhibitor of this pathway.[2][6]

Metochalcone's inhibitory action on the JAK2/STAT3 pathway leads to:

-

Reduced Phosphorylation: It significantly decreases the phosphorylation of both JAK2 and STAT3, which is essential for their activation.[2]

-

Downregulation of Target Genes: The inhibition of STAT3 activity leads to the reduced expression of downstream target genes that promote cancer cell survival and proliferation.

-

Induction of SASP: By repressing the JAK2/STAT3 axis, metochalcone triggers the Senescence-Associated Secretory Phenotype (SASP), contributing to its anti-tumor effects.[2][6]

The p53 Signaling Pathway

The p53 tumor suppressor pathway plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis in response to cellular stress. Transcriptomic analysis has revealed that metochalcone modulates the activity of the p53 pathway, contributing to its anti-cancer effects.[2][3] Activation of the p53 pathway can lead to the upregulation of p21, a key inhibitor of cell cycle progression.

Quantitative Data

The following tables summarize the in vitro efficacy of metochalcone and other relevant chalcones across various cancer cell lines.

Table 1: IC50 Values of Metochalcone (TEC) in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| BT549 | Triple-Negative Breast Cancer | 24 h | 22.67 | [2] |

| A549 | Lung Cancer | 24 h | 22.05 | [2] |

| BT549 | Triple-Negative Breast Cancer | 48 h | 3.378 | [2] |

| A549 | Lung Cancer | 48 h | 4.278 | [2] |

Table 2: IC50 Values of Other Chalcone Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | KB-A1 | Doxorubicin-Resistant Oral Carcinoma | 3.6 (in combination with 5µM Doxorubicin) | [7] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 | Human Leukemia | 14.2 | |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela | Cervical Cancer | 3.204 | [8] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | Breast Cancer | 3.849 | [8] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | Varies with time and dose | [4] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 | Esophageal Squamous Cell Carcinoma | Varies with time and dose | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of metochalcone.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of metochalcone on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., BT549, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of metochalcone (dissolved in DMSO) for 24 or 48 hours. Include a vehicle control (DMSO) and a blank control (medium only).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of metochalcone on cell cycle distribution.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of metochalcone for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Western Blot Analysis for JAK2/STAT3 Phosphorylation

This protocol is used to assess the phosphorylation status of JAK2 and STAT3.

-

Cell Lysis: Treat cells with metochalcone, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Senescence-Associated β-Galactosidase Staining

This assay is used to detect cellular senescence.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with metochalcone.

-

Fixation: Wash the cells with PBS and fix with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes.

-

Staining: Wash the cells with PBS and incubate with the staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).

-

Microscopy: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

Wound Healing Assay for Cell Migration

This assay assesses the effect of metochalcone on cancer cell migration.

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of metochalcone.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the scratch and calculate the percentage of wound closure over time to determine the migration rate.

In Vivo Studies

The anti-tumor effects of metochalcone have also been validated in vivo using xenograft mouse models.[2]

-

Tumor Implantation: Human cancer cells (e.g., BT549, A549) are subcutaneously injected into immunodeficient mice.

-

Treatment: Once tumors reach a certain volume, mice are treated with metochalcone (e.g., 40 mg/kg/day) or a vehicle control.[2]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Outcome: Studies have shown that metochalcone significantly reduces tumor growth in vivo without causing significant toxicity.[2]

Conclusion

Metochalcone demonstrates significant potential as an anti-cancer therapeutic agent. Its mechanism of action is multifaceted, primarily involving the inhibition of the JAK2/STAT3 signaling pathway, which in turn leads to cell cycle arrest, inhibition of proliferation and migration, and the induction of cellular senescence. The ability of metochalcone to induce a senescence-associated secretory phenotype further contributes to its anti-tumor activity. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of metochalcone and related chalcone derivatives as novel cancer therapies. Future studies should continue to explore the intricate molecular interactions of metochalcone and its potential in combination with other anti-cancer agents to enhance therapeutic efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. kumc.edu [kumc.edu]

- 5. Senescence associated secretory phenotype profile from primary lung mice fibroblasts depends on the senescence induction stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bosterbio.com [bosterbio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Metochalcone: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metochalcone, a chalcone derivative, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of Metochalcone, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, oncology, and drug discovery and development.

Introduction

Chalcones are a class of naturally occurring and synthetic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide array of pharmacological properties. Metochalcone, specifically 2',4',4-trihydroxychalcone (or its methoxy derivatives), has emerged as a compound of particular interest due to its demonstrated efficacy in various preclinical models. Its biological activities stem from its ability to interact with and modulate multiple cellular signaling pathways, making it a promising candidate for further therapeutic development.

Anticancer Activity

Metochalcone has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is a key area of investigation, with studies highlighting its potential in treating breast and lung cancer, among others.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Metochalcone and closely related chalcone derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Metochalcone (TEC) | BT549 (Breast Cancer) | Cell Viability | 22.67 (24h), 3.378 (48h) | [1] |

| Metochalcone (TEC) | A549 (Lung Cancer) | Cell Viability | 22.05 (24h), 4.278 (48h) | [1] |

| 2′-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | Proliferation | 9.76 - 40.83 | [2] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | Canine Lymphoma/Leukemia | Proliferation | 9.18 - 46.11 | [2] |

| Chalcone-imidazole hybrid | HCT116, MCF-7, 143B | Proliferation | 1.123 - 20.134 | [2] |

| Chalcone-pyrazole hybrid | Hepatocellular Carcinoma | Proliferation | 0.5 - 4.8 | [2] |

| Artemisinin–chalcone hybrid | TK-10, UACC-62, MCF-7 | Proliferation | 1.02 - 53.7 | [2] |

Experimental Protocols

This protocol outlines the determination of cell viability following treatment with Metochalcone using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Metochalcone (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

This protocol describes the analysis of cell cycle distribution in cancer cells treated with Metochalcone using propidium iodide (PI) staining and flow cytometry.[3]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Metochalcone for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[3]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[3]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[3]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol details the assessment of cell migration inhibition by Metochalcone using a wound healing assay.[4]

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing different concentrations of Metochalcone.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways in Anticancer Activity

Metochalcone exerts its anticancer effects by modulating several key signaling pathways.

Metochalcone has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly JAK2 and STAT3.[1] This inhibition leads to decreased proliferation, cell cycle arrest, and induction of a senescence-associated secretory phenotype (SASP) in cancer cells.[1]

Caption: Metochalcone inhibits the JAK2/STAT3 signaling pathway.

Transcriptomic analysis has revealed that Metochalcone also modulates other critical signaling pathways involved in cancer progression, including the p53, MAPK, and NF-κB pathways.[1]

Caption: Metochalcone's modulation of p53, MAPK, and NF-κB pathways.

Anti-inflammatory Activity

Chalcones, as a class of compounds, are known to possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Quantitative Data: In Vitro Anti-inflammatory Activity

While specific quantitative data for Metochalcone's anti-inflammatory activity is limited in the reviewed literature, the following table presents data for structurally related chalcone derivatives.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 2'-methoxy-3,4-dichlorochalcone | NO Production | RAW 264.7 | 7.1 | [3] |

| 2'-hydroxy-6'-methoxychalcone | NO Production | RAW 264.7 | 9.6 | [3] |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Production | RAW 264.7 | 7.8 | [3] |

| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | RAW 264.7 | 9.6 | [3] |

| Chalcone derivative 2f | NO Production | RAW 264.7 | 11.2 | [5] |

| Chalcone derivative 6a | COX-2 Inhibition | - | 1.103 | [2] |

| Chalcone derivative 6e | COX-2 Inhibition | - | 1.714 | [2] |

Experimental Protocols

This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

This protocol details the detection of total and phosphorylated JAK2 and STAT3 proteins by Western blot.[6]

-

Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated JAK2 and STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Experimental workflow for Western blot analysis.

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

Quantitative Data: In Vitro Antioxidant Activity

| Compound | Assay | IC50 | Reference |

| Chalcone Derivative JVF3 | DPPH Radical Scavenging | 61.4 µM | [7] |

| Chalcone Derivative JVC3 | ABTS Radical Scavenging | 53.76 µM | [7] |

| Chalcone Derivative JVC4 | ABTS Radical Scavenging | 50.34 µM | [7] |

| Licochalcone A | DPPH Radical Scavenging | 18.7 ± 0.8 µM | [8] |

| Licochalcone A | ABTS Radical Scavenging | 7.9 ± 0.5 µM | [8] |

Experimental Protocols

This protocol measures the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay also measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

Metochalcone is a multifaceted compound with significant potential in therapeutic applications, particularly in oncology. Its ability to inhibit cancer cell proliferation and migration through the modulation of key signaling pathways like JAK/STAT, p53, MAPK, and NF-κB underscores its promise as a lead compound for drug development. While its anti-inflammatory and antioxidant properties are supported by data from related chalcone derivatives, further research is warranted to specifically quantify these activities for Metochalcone. Future studies should focus on in vivo efficacy and safety profiling, as well as exploring its potential in combination therapies to enhance its therapeutic index and overcome potential resistance mechanisms. The detailed protocols and compiled data in this guide aim to facilitate and inspire further investigation into the promising biological activities of Metochalcone.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcea.org [ijcea.org]

- 8. benchchem.com [benchchem.com]

Metochalcone Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metochalcone, a chalcone derivative, and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds, characterized by a 1,3-diaryl-2-propen-1-one scaffold, serve as versatile precursors for the synthesis of various heterocyclic compounds and exhibit promising therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of metochalcone derivatives. It includes a compilation of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction to Metochalcone and its Derivatives

Chalcones are naturally occurring compounds that are precursors in the biosynthesis of flavonoids and isoflavonoids. The core chalcone structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is crucial for their biological activity. Metochalcone, specifically 2',4',4-trihydroxychalcone, is a notable derivative that has been investigated for various therapeutic properties. Several chalcone derivatives have been approved for clinical use, such as metochalcone as a choleretic agent and sofalcone for treating ulcers, highlighting the clinical relevance of this class of compounds. The simple chemistry of the chalcone scaffold allows for extensive structural modifications, leading to the generation of a wide array of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.

Therapeutic Potential of Metochalcone Derivatives

Anticancer Activity

Metochalcone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth both in vitro and in vivo.

One of the key mechanisms underlying the anticancer effects of metochalcone is the modulation of the JAK2/STAT3 signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, contributing to cell proliferation and survival. Metochalcone has been shown to inhibit this pathway, leading to the induction of a senescence-associated secretory phenotype (SASP) in breast cancer cells, thereby restricting tumor growth.

In Vitro Anticancer Activity of Metochalcone (TEC)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| BT549 | Breast Cancer | 24 | 22.67 |

| BT549 | Breast Cancer | 48 | 3.378 |

| A549 | Lung Cancer | 24 | 22.05 |

| A549 | Lung Cancer | 48 | 4.278 |

In Vitro Anticancer Activity of Other Chalcone Derivatives

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela, MCF-7 | 3.204, 3.849 | |

| Chalcone-1,2,3-triazole derivative (54) | HepG2 | 0.9 | |

| Coumarin-chalcone hybrid (38) | HCT116 | 3.6 | |

| Chalcone-coumarin hybrid (S009-131) | HeLa, C33A | 4.7, 7.6 | |

| Platinum-chalcone complex (60) | HepG-2, HeLa, MGC-803, NCI-H460 | 0.33, 0.41, 0.30, 0.45 | |

| α-phthalimido-chalcone (61) | HepG2, MCF-7 | 1.62, 1.88 | |

| Chalcone derivative (26) | MCF7 | 6.55–10.14 | |

| Licochalcone A | MCF-7, T47D | 15 (24h), 11.5 (48h); 17.5 (24h), 14.5 (48h) | |

| Chalcone derivative (6f) | HeLa, SiHa | 6.52, 7.88 |

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Metochalcone and its derivatives have demonstrated potent anti-inflammatory and antioxidant properties. They can suppress the production of pro-inflammatory mediators and reactive oxygen species (ROS).

The anti-inflammatory effects of these compounds are partly mediated through the inhibition of the MAPK/NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the production of inflammatory cytokines. Chalcone derivatives can block the phosphorylation of key components of this pathway, thereby reducing inflammation.

Furthermore, these derivatives can enhance the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes. By promoting Nrf2 activation, chalcone derivatives increase the production of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of metochalcone derivatives. The synthetic chalcone derivative AN07, for instance, has been shown to protect against neurotoxicity by up-regulating neurotrophic signals and attenuating apoptosis in neuronal cells.

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of metochalcone derivatives are underpinned by their ability to modulate specific intracellular signaling pathways.

JAK2/STAT3 Signaling Pathway in Cancer

Metochalcone has been shown to inhibit the JAK2/STAT3 pathway, which is constitutively active in many cancers and promotes cell proliferation and survival. Inhibition of this pathway by metochalcone leads to cell cycle arrest and reduced tumor growth.

Caption: Metochalcone inhibits the JAK2/STAT3 signaling pathway.

MAPK/NF-κB Signaling Pathway in Inflammation

Chalcone derivatives can suppress inflammation by inhibiting the MAPK/NF-κB pathway. They prevent the phosphorylation of IκBα, which keeps NF-κB inactive in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Caption: Chalcone derivatives inhibit the MAPK/NF-kB pathway.

Nrf2/HO-1 Antioxidant Pathway

Chalcone derivatives can activate the Nrf2/HO-1 pathway to combat oxidative stress. They promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant enzymes like HO-1.

Caption: Chalcone derivatives activate the Nrf2/HO-1 pathway.

Experimental Protocols

General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely used and efficient method for synthesizing chalcones. It involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol in a flask.

-

While stirring, slowly add an aqueous solution of NaOH or KOH to the mixture.

-

Continue stirring at room temperature for the specified duration (typically ranging from a few hours to overnight).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone derivative.

-

Collect the solid product by filtration, wash it with cold water, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Metochalcone derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the metochalcone derivative and incubate for the desired time period (e.g., 24, 48 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Metochalcone and its derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases, particularly cancer and inflammatory disorders. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for drug discovery and development. The multifaceted mechanisms of action, involving the modulation of key signaling pathways, offer multiple avenues for therapeutic intervention.

Future research should focus on optimizing the structure of metochalcone derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and a comprehensive evaluation of their in vivo efficacy and safety profiles are crucial steps toward their clinical translation. The development of novel drug delivery systems could also help to improve their bioavailability and therapeutic index. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutic agents.

In Vivo Antitumor Efficacy of Metochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antitumor effects of Metochalcone, a notable chalcone derivative. The following sections detail the experimental protocols, quantitative data from preclinical studies, and the underlying molecular mechanisms of action, offering valuable insights for researchers in oncology and drug development.

Introduction

Metochalcone, chemically known as 2', 4', 4-trihydroxychalcone (TEC), is a member of the chalcone family of compounds, which are precursors to flavonoids and isoflavonoids.[1] While the antitumor activities of chalcones have been extensively explored, this guide focuses specifically on the in vivo evidence supporting the efficacy of Metochalcone.[2] Recent studies have demonstrated its potential in inhibiting tumor growth in preclinical models of breast and lung cancer.[2] Metochalcone has been shown to modulate key signaling pathways involved in cancer progression, making it a promising candidate for further investigation as a therapeutic agent.[2][3]

Quantitative In Vivo Efficacy Data

The antitumor effects of Metochalcone have been quantified in xenograft models of human breast and lung cancer. The data presented below summarizes the significant reduction in tumor growth observed in these studies.

| Animal Model | Cancer Cell Line | Treatment | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| BALB/c Nude Mice | BT549 (Breast Cancer) | Metochalcone | 40 mg/kg/day | Statistically Significant | Statistically Significant | [2] |

| BALB/c Nude Mice | A549 (Lung Cancer) | Metochalcone | 40 mg/kg/day | Statistically Significant | Statistically Significant | [2] |

Note: The referenced study indicates a significant decrease in both tumor volume and weight in the Metochalcone-treated groups compared to the solvent control groups. However, the exact percentage of reduction was not explicitly stated in the abstract.

Detailed Experimental Protocols

The following section outlines the methodology employed in the in vivo studies to evaluate the antitumor effects of Metochalcone.[2]

Animal Model and Husbandry

-

Animal Strain: BALB/c nude mice were used for the xenograft studies.

-

Supplier: SPF Biotechnology Co., Ltd. (Beijing, China).

-

Housing: Animals were housed in a specific pathogen-free (SPF) laboratory with ad libitum access to food and water.

-

Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Animal Ethics Committee of Chengdu University of Traditional Chinese Medicine (Approved ID: 2023004).

Tumor Cell Implantation and Xenograft Model Establishment

-

Cell Lines: Human breast cancer cell line BT549 and human lung cancer cell line A549 were utilized.

-

Cell Preparation: Cells were cultured and harvested for injection.

-

Implantation: 5 x 10^6 cells were subcutaneously injected into the mice to establish the cell-derived xenograft models.

Treatment Regimen

-

Group Allocation: Mice were randomly assigned to treatment and control groups once the tumor volume reached approximately 50 mm³. Each group consisted of 8 mice.

-

Test Article: Metochalcone (TEC).

-

Vehicle: An equal volume of solvent was used for the control group.

-

Dosage: 40 mg/kg/day.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Treatment Duration: The specific duration of the treatment was not detailed in the provided search results.

Efficacy Evaluation

-

Tumor Measurement: Tumor volume was monitored throughout the study.

-

Primary Endpoints: At the end of the study, tumors were excised and weighed.

-

Safety Assessment: The body weight of the mice was recorded to assess the systemic toxicity of the treatment. No significant difference in body weight was observed between the treatment and control groups, indicating the safety of Metochalcone at the tested dose.[2]

-

Histopathological Analysis: Tumor tissues were subjected to Hematoxylin and Eosin (HE) staining to observe morphological changes. HE staining revealed decreased cell density and increased tissue spacing in the tumors of Metochalcone-treated mice, indicating a reduction in malignancy.[2]

-

Immunohistochemistry (IHC): IHC staining was performed to assess the expression of key biomarkers. A significant reduction in the proliferation marker Ki67 and an increased expression of the senescence-associated secretory phenotype (SASP) markers P16 and P21 were observed in the tumors of the treated group.[2]

Molecular Mechanism of Action: The JAK2/STAT3 Signaling Pathway

Transcriptomic analysis has revealed that Metochalcone exerts its antitumor effects by modulating the JAK2/STAT3 signaling pathway.[2][3] This pathway is often aberrantly activated in various cancers, contributing to cancer progression and an immunosuppressive tumor microenvironment.[2]

Metochalcone treatment leads to the deactivation of the JAK2/STAT3 axis.[2] This inactivation relieves the inhibitory effect of this pathway on the senescence-associated secretory phenotype (SASP).[2] The induction of SASP is a key mechanism by which Metochalcone inhibits tumor growth.[2][3]

Below is a diagram illustrating the proposed signaling pathway of Metochalcone's antitumor effect.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer | Semantic Scholar [semanticscholar.org]

Metochalcone as a Choleretic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metochalcone, a chalcone derivative, has been historically recognized for its therapeutic application as a choleretic agent, a substance that increases the flow of bile from the liver. Despite its clinical use, detailed mechanistic studies and comprehensive quantitative data regarding its efficacy are not extensively documented in contemporary scientific literature. This technical guide synthesizes the available information on metochalcone, outlines the standard experimental protocols for evaluating choleretic agents, and proposes a potential mechanism of action based on the broader understanding of chalcone pharmacology and the physiology of bile secretion. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and hepatology, providing a framework for the study of metochalcone and other potential choleretic compounds.

Introduction to Metochalcone and Choleretic Agents

Metochalcone is a synthetic chalcone, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Several chalcones have been investigated for a wide array of biological activities, and metochalcone was once marketed as a choleretic drug.[1] Choleretic agents are of significant interest in the management of certain hepatobiliary disorders, as they can enhance the elimination of bile acids, cholesterol, and other waste products from the liver, thereby reducing cholestasis and its associated complications.

The primary functions of bile include the emulsification and absorption of dietary fats and fat-soluble vitamins, as well as the excretion of endogenous and xenobiotic compounds. Bile flow is a complex physiological process driven by both bile acid-dependent and bile acid-independent mechanisms. The bile acid-dependent fraction is primarily driven by the active transport of bile acids from hepatocytes into the bile canaliculi, creating an osmotic gradient that draws water and electrolytes into the bile. The bile acid-independent flow is generated by the secretion of other organic and inorganic solutes.

Preclinical Evaluation of Choleretic Agents: Experimental Protocols

The preclinical assessment of a potential choleretic agent like metochalcone would have involved a series of in vivo and in vitro experiments to determine its efficacy and mechanism of action.

In Vivo Models

The most common in vivo model for studying choleretic activity is the bile duct-cannulated rodent, typically a rat. This model allows for the direct collection and measurement of bile.

Experimental Workflow for In Vivo Assessment of Choleretic Activity:

Detailed Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Under anesthesia, a midline laparotomy is performed. The common bile duct is cannulated with polyethylene tubing for bile collection. A second cannula may be placed in the duodenum for the reinfusion of bile salts to maintain the enterohepatic circulation or for direct administration of the test compound.

-

Experimental Design: After a stabilization period to establish a baseline bile flow, metochalcone is administered, typically as a single dose or a continuous infusion. Bile is collected at regular intervals, and the volume is recorded.

-

Bile Analysis: Collected bile samples are analyzed for the concentration of key components, including total bile acids, specific bile acid species, cholesterol, phospholipids, and electrolytes (Na+, K+, Cl-, HCO3-).

In Vitro and Ex Vivo Models

In vitro and ex vivo models can provide more detailed mechanistic insights.

-

Isolated Perfused Liver: This model allows for the study of the direct effects of a compound on the liver without systemic influences.

-

Primary Hepatocyte Cultures: Sandwich-cultured hepatocytes that form functional bile canaliculi can be used to study the effects of compounds on bile acid uptake and efflux transporters.

-

Vesicular Transport Assays: Membrane vesicles expressing specific transporters (e.g., BSEP, MRP2) can be used to directly assess the interaction of a compound with these transporters.

Quantitative Data on Choleretic Activity

| Parameter | Description | Expected Change with Choleretic Agent |

| Bile Flow Rate | The volume of bile produced per unit of time (e.g., µL/min/kg body weight). | Increase |

| Bile Acid Secretion | The rate of bile acid output into the bile (e.g., µmol/min/kg body weight). | Increase or No Change |

| Bile Acid Concentration | The concentration of bile acids in the collected bile (e.g., mmol/L). | Decrease or No Change |

| Cholesterol Secretion | The rate of cholesterol output into the bile. | Variable |

| Phospholipid Secretion | The rate of phospholipid output into the bile. | Variable |

| Bicarbonate Concentration | The concentration of bicarbonate in the bile, an indicator of ductular secretion. | Increase (for some choleretics) |

| Electrolyte Concentration | Concentrations of Na+, K+, and Cl- in the bile. | Variable |

Proposed Mechanism of Action of Metochalcone

The precise molecular mechanism of metochalcone's choleretic activity has not been fully elucidated. However, based on the known biological activities of chalcones and the physiology of bile secretion, a hypothetical signaling pathway can be proposed. Chalcones are known to interact with various cellular signaling pathways, and it is plausible that metochalcone exerts its choleretic effect through one or more of the following mechanisms:

-

Upregulation of Bile Acid Transporters: Metochalcone may increase the expression and/or activity of key transporters involved in bile acid synthesis and secretion. This could include the upregulation of the bile salt export pump (BSEP/ABCB11), the primary transporter for bile acids across the canalicular membrane, and multidrug resistance-associated protein 2 (MRP2/ABCC2), which transports conjugated bilirubin and other organic anions.

-

Modulation of Nuclear Receptors: The expression of bile acid transporters is regulated by nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). Metochalcone could act as a ligand for these receptors, thereby influencing the transcription of target genes involved in bile formation.

-

Stimulation of Bile Acid-Independent Flow: Some choleretics increase the secretion of bicarbonate and other ions from cholangiocytes, the epithelial cells lining the bile ducts. Metochalcone may stimulate this ductular secretion, leading to an increase in the volume of bile.

-

Inhibition of Bile Salt Hydrolases: Certain chalcones have been shown to inhibit bacterial bile salt hydrolases in the gut. While this is less likely to be a primary mechanism for a systemically absorbed drug to increase hepatic bile flow, it could potentially modulate the composition of the bile acid pool returning to the liver via the enterohepatic circulation.

Hypothetical Signaling Pathway for Metochalcone-Induced Choleresis:

References

The Structural Elucidation of Metochalcone and its Analogues: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metochalcone, a hydroxylated chalcone derivative, and its analogues represent a promising class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth structural analysis of Metochalcone and its related compounds, focusing on their synthesis, spectroscopic characterization, structure-activity relationships (SAR), and mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This core scaffold is a privileged structure in medicinal chemistry, lending itself to diverse chemical modifications that result in a broad range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] Metochalcone, chemically known as 2',4',4-trihydroxychalcone, has emerged as a particularly interesting derivative due to its demonstrated biological effects.[4] Understanding the intricate structural details of Metochalcone and its analogues is paramount for elucidating their mechanisms of action and for the rational design of novel therapeutic agents with enhanced potency and selectivity.

Synthesis of Metochalcone and its Analogues

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][5][6]

General Experimental Protocol: Claisen-Schmidt Condensation

A general procedure for the synthesis of Metochalcone and its analogues is as follows:

-

Reactant Preparation: Equimolar amounts of the appropriate substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.[5][7]

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.[7] The base facilitates the deprotonation of the acetophenone, forming an enolate ion which then attacks the carbonyl carbon of the benzaldehyde.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the condensation.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, the reaction mixture is acidified to neutralize the catalyst and precipitate the crude chalcone. The solid product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]

Microwave-assisted synthesis has also been employed as an efficient, green alternative to conventional heating, often leading to shorter reaction times and higher yields.[7]

Structural Characterization

The structural elucidation of Metochalcone and its analogues relies on a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of chalcones.[5][8][9]

-

¹H NMR: The characteristic signals in the ¹H NMR spectrum of a chalcone include the doublets for the α- and β-protons of the enone moiety, typically found in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration.[8] The aromatic protons appear in the region of δ 6.5-8.5 ppm, and their splitting patterns provide information about the substitution on the aromatic rings.

-

¹³C NMR: The carbonyl carbon of the α,β-unsaturated ketone is a key diagnostic signal in the ¹³C NMR spectrum, typically resonating around δ 190 ppm.[8][10] The signals for the α- and β-carbons of the enone system, as well as the aromatic carbons, provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[5] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[11]

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides unambiguous proof of the three-dimensional structure of chalcones in the solid state.[3][12] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.[12] For instance, the crystal structure of a multi-methoxy chalcone analog revealed a triclinic system stabilized by C–H⋯O interactions.[3]

Structure-Activity Relationship (SAR) Studies

The biological activity of chalcones is highly dependent on the nature and position of substituents on their aromatic rings.[3][13] Quantitative structure-activity relationship (QSAR) studies are employed to correlate the structural features of these compounds with their pharmacological effects.[14][15][16][17]

Key SAR Findings for Chalcone Analogues

| Substituent/Structural Feature | Effect on Biological Activity | Reference |

| Hydroxyl groups on aromatic rings | Generally enhances antioxidant and anticancer activities. | [16] |

| Methoxy groups on aromatic rings | Can modulate activity; position is crucial. 2'- or 6'-methoxy on the A-ring can be favorable for anti-inflammatory activity. | [14] |

| Electron-donating groups (e.g., -N(CH₃)₂) on the B-ring | Can enhance antifungal activity. | [2] |

| Electron-withdrawing groups (e.g., halogens) on the B-ring | Can enhance anticancer activity. | [14] |

| Lipophilicity (LogP) | An important descriptor for antibacterial and antifungal activity. | [2][15] |

Biological Activities and Signaling Pathways

Metochalcone and its analogues exhibit a wide array of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.[2][4]

Anticancer Activity

Metochalcone has been shown to inhibit the proliferation of breast and lung cancer cells.[4] The anticancer mechanism of many chalcones, including Metochalcone, involves the modulation of key signaling pathways.

The Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][18] Its aberrant activation is implicated in various cancers. Metochalcone has been found to inhibit this pathway, leading to cell cycle arrest and the induction of a senescence-associated secretory phenotype (SASP) in cancer cells.[4][19]

Metochalcone's inhibition of the JAK2/STAT3 pathway.

Anti-inflammatory Activity

Chalcones are known to possess significant anti-inflammatory properties.[2] This is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[20][21]

Experimental Workflows

Workflow for Synthesis and Characterization

The general workflow for the synthesis and structural characterization of Metochalcone analogues is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Natural-like Chalcones with Antitumor Activity on Human MG63 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative structure-activity relationships of mosquito larvicidal chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. OR | Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer [techscience.com]

- 20. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Metochalcone in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metochalcone, a chalcone derivative, has been clinically utilized as a choleretic agent, promoting bile secretion. Beyond this established use, recent preclinical research has illuminated its potential as an anti-cancer agent, notably through the modulation of specific signaling pathways. Understanding the pharmacokinetic profile of Metochalcone is paramount for its further development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical data on Metochalcone, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Due to the limited availability of a complete pharmacokinetic dataset for Metochalcone in the public domain, this guide supplements known information with data from related chalcone compounds and outlines detailed experimental protocols for future research.

Pharmacodynamics and Mechanism of Action

Metochalcone's anti-cancer activity is significantly attributed to its interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, Metochalcone has been shown to inhibit the JAK2/STAT3 pathway, a critical mediator of cell proliferation, survival, and differentiation that is often dysregulated in various cancers.[1][2][3]

Signaling Pathway of Metochalcone's Anti-Cancer Activity

The mechanism involves the suppression of JAK2 and STAT3 phosphorylation, leading to the downregulation of target genes involved in tumor growth and survival.[1][4]

Pharmacokinetic Profile

Detailed preclinical pharmacokinetic data for Metochalcone is scarce in publicly available literature. However, the broader class of chalcones is known to face challenges with bioavailability due to factors like poor aqueous solubility and rapid metabolism.[5][6] Methylation of hydroxyl groups, as seen in Metochalcone (2',4',4'-trimethoxychalcone), is a strategy that can slow down metabolism and potentially enhance activity.[7]

To provide a reference for the expected pharmacokinetic properties of a chalcone derivative, the following table summarizes the preclinical pharmacokinetic parameters of Cardamonin, another chalcone with anti-cancer properties, in mice.[8]

Table 1: Preclinical Pharmacokinetic Parameters of Cardamonin in Mice (for reference only)

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 1025 ± 158 | 215 ± 45 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (0-t) (ng·h/mL) | 856 ± 112 | 778 ± 98 |

| AUC (0-inf) (ng·h/mL) | 875 ± 121 | 810 ± 105 |

| t1/2 (h) | 1.2 ± 0.3 | 2.5 ± 0.6 |

| Bioavailability (%) | - | 18 |

Data from a study on the chalcone Cardamonin, not Metochalcone.[8]

Experimental Protocols

Proposed In Vivo Pharmacokinetic Study of Metochalcone

This hypothetical protocol is designed for a preliminary pharmacokinetic evaluation of Metochalcone in a preclinical model.

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

-

Dosing:

-

Intravenous (IV) group: 10 mg/kg Metochalcone dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

-

Oral (PO) group: 50 mg/kg Metochalcone administered by oral gavage.

-

-

Blood Sampling: Approximately 0.2 mL of blood collected from the tail vein at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

Analytical Method for Metochalcone Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be suitable for the quantification of Metochalcone in plasma samples.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard (a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS System:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, ≤ 2.6 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, to be optimized for Metochalcone.

-

Western Blot Analysis for JAK2/STAT3 Pathway Validation

This protocol is used to confirm the inhibitory effect of Metochalcone on the JAK2/STAT3 signaling pathway in cancer cell lines.[2]

-

Cell Culture and Treatment: Plate cancer cells (e.g., BT549 breast cancer cells) and grow to 70-80% confluency. Treat the cells with varying concentrations of Metochalcone for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Conclusion

Metochalcone presents a promising therapeutic profile, with established choleretic effects and emerging anti-cancer properties mediated through the inhibition of the JAK2/STAT3 pathway. While a comprehensive preclinical pharmacokinetic profile of Metochalcone is not yet publicly available, this guide provides a framework for future investigations. The general characteristics of chalcones suggest that bioavailability may be a key challenge to address in its development. The detailed experimental protocols provided herein offer a starting point for researchers to elucidate the complete ADME profile of Metochalcone, which is essential for its translation into broader clinical applications. Further studies are warranted to determine the specific pharmacokinetic parameters of Metochalcone in various preclinical models to support its continued development as a therapeutic agent.

References

- 1. Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metochalcone induces senescence-associated secretory phenotype via JAK2/STAT3 pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioavailability of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetics and ADME characterization of a novel anticancer chalcone, cardamonin - PubMed [pubmed.ncbi.nlm.nih.gov]

Metochalcone: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metochalcone, systematically known as 2',4,4'-trimethoxychalcone, is a chalcone derivative that has garnered attention for its diverse biological activities. Historically marketed as a choleretic agent, recent research has unveiled its potential as an anticancer agent through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of Metochalcone, with a focus on its anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside quantitative data and visualizations of its mechanism of action to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Chemical Properties

The precise historical details of the initial discovery of Metochalcone are not extensively documented in publicly available literature. It is known to have been used clinically as a choleretic (bile-promoting) drug, suggesting its origins may lie in synthetic medicinal chemistry programs aimed at developing therapies for biliary disorders.[1][2]

Metochalcone belongs to the chalcone class of compounds, which are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2]

Chemical Structure:

-

Systematic Name: (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

-

Synonyms: 2',4,4'-Trimethoxychalcone, Vesidryl, Trimepaton

-

Molecular Formula: C₁₈H₁₈O₄

-

Molecular Weight: 298.33 g/mol

Natural Sources

While likely developed synthetically for its initial clinical use, Metochalcone has been identified as a natural product in the plant kingdom.

Table 1: Documented Natural Sources of Metochalcone

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

| Fabaceae | Spatholobus | suberectus Dunn | Caulis Spatholobi | Stem | [3] |

Recent studies have identified Metochalcone as a bioactive constituent of Spatholobus suberectus (Caulis Spatholobi), a plant used in traditional Chinese medicine.[3] The presence of Metochalcone in this plant suggests that it may contribute to its traditional therapeutic effects.

Experimental Protocols

Synthesis of Metochalcone (Claisen-Schmidt Condensation)

The standard method for synthesizing chalcones, including Metochalcone, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.[1]

Reaction Scheme:

2,4-Dimethoxyacetophenone + 4-Methoxybenzaldehyde --(Base Catalyst, e.g., NaOH or KOH in Ethanol)--> 2',4,4'-Trimethoxychalcone (Metochalcone)

Detailed Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 2,4-dimethoxyacetophenone and 4-methoxybenzaldehyde in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ethanolic solution of the reactants while stirring at room temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds over several hours.

-

Precipitation: Upon completion, pour the reaction mixture into cold water. The product, Metochalcone, will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Metochalcone.

Representative Protocol for Isolation from Spatholobus suberectus

Workflow for Isolation:

-

Extraction: The dried and powdered stems of Spatholobus suberectus are extracted with a suitable organic solvent such as ethanol or methanol at room temperature or under reflux.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate). Chalcones are typically enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Isolation: Fractions are collected and monitored by TLC. Those containing Metochalcone are combined and may require further purification by techniques such as preparative HPLC to yield the pure compound.

Biological Activities and Mechanism of Action

Metochalcone exhibits a range of biological activities, with its choleretic and anticancer effects being the most notable.

Choleretic Activity

Metochalcone was clinically used as a choleretic agent, meaning it promotes the secretion of bile from the liver.[1][2] However, detailed quantitative data from preclinical or clinical studies and the specific molecular mechanism of action for this effect are not well-documented in recent scientific literature.

Anticancer Activity

Recent research has highlighted the potent anticancer properties of Metochalcone, particularly against breast and lung cancer cell lines.[3]

Table 2: In Vitro Anticancer Activity of Metochalcone

| Cell Line | Cancer Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | Reference(s) |

| BT549 | Breast Cancer | 22.67 | 3.378 | [3] |

| A549 | Lung Cancer | 22.05 | 4.278 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

The anticancer effects of Metochalcone are, at least in part, mediated by its inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] This pathway is often aberrantly activated in various cancers, promoting cell proliferation, survival, and migration.

Metochalcone's inhibition of the JAK2/STAT3 pathway leads to several downstream effects, including:

-

Induction of S-phase cell cycle arrest. [3]

-

Inhibition of cancer cell migration and invasion. [3]

-

Induction of a senescence-associated secretory phenotype (SASP). [3]

Conclusion and Future Perspectives

Metochalcone is a bioactive chalcone with a history of clinical use as a choleretic agent and newly discovered potential as an anticancer therapeutic. Its identification in Spatholobus suberectus opens avenues for further investigation into the ethnopharmacological uses of this plant. The elucidation of its inhibitory effects on the JAK2/STAT3 pathway provides a clear mechanism for its anticancer activity and highlights it as a promising lead compound for the development of novel cancer therapies.